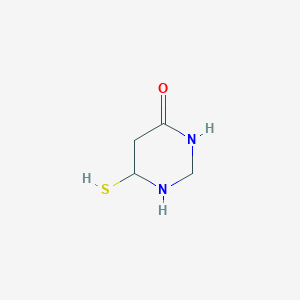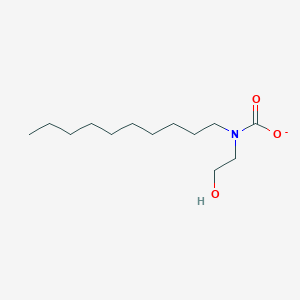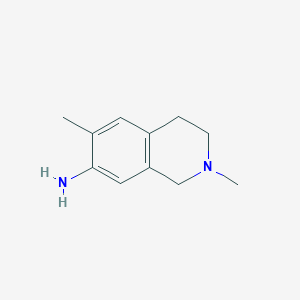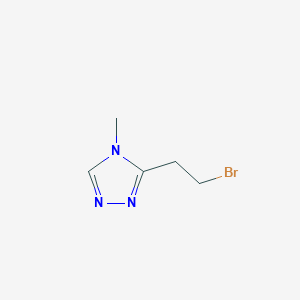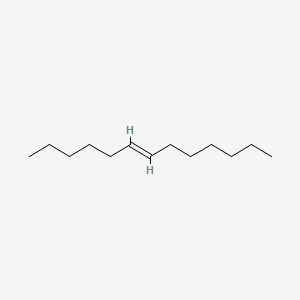
methyl 3-(1H-indol-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1H-indol-2-yl)benzoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological properties. This compound features a benzoate ester linked to an indole moiety, making it a valuable scaffold in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-indol-2-yl)benzoate typically involves the condensation of indole derivatives with benzoic acid or its derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . Another approach involves the use of polyphosphoric acid-mediated condensation of 3-(2-nitrovinyl)-1H-indoles with phenols .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed to synthesize this compound efficiently .
化学反応の分析
Types of Reactions
Methyl 3-(1H-indol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are commonly used.
Major Products Formed
The major products formed from these reactions include oxindoles, aminoindoles, and various substituted indole derivatives .
科学的研究の応用
Methyl 3-(1H-indol-2-yl)benzoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of methyl 3-(1H-indol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with bacterial proteins, disrupting their function and leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
- 1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
- N-((1-methyl-1H-indol-3-yl)methyl) derivatives
- Benzofuro[3,2-b]indole derivatives
Uniqueness
Methyl 3-(1H-indol-2-yl)benzoate is unique due to its specific ester linkage and the presence of both indole and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications .
特性
分子式 |
C16H13NO2 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
methyl 3-(1H-indol-2-yl)benzoate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)13-7-4-6-11(9-13)15-10-12-5-2-3-8-14(12)17-15/h2-10,17H,1H3 |
InChIキー |
KYRGKTWKSJGGGT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




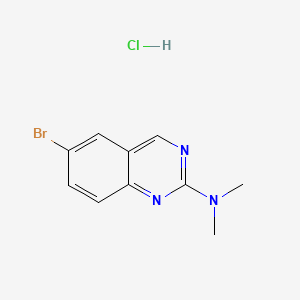
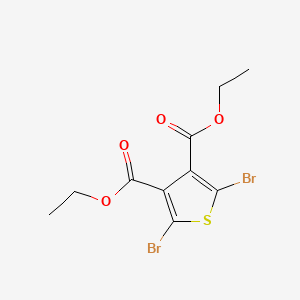

![Ethanol,2-[(2-ethylhexyl)oxy]-, dihydrogen phosphate, monopotassium salt (9CI)](/img/structure/B12330478.png)
